molecular formula C7H14OS B6149530 (2-methyloxan-2-yl)methanethiol CAS No. 2172115-07-8

(2-methyloxan-2-yl)methanethiol

Cat. No.: B6149530
CAS No.: 2172115-07-8
M. Wt: 146.3
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Description

(2-methyloxan-2-yl)methanethiol is a specialty organosulfur compound of significant interest in advanced materials research and synthetic chemistry. Its structure, featuring a tetrahydropyran ring with a geminal methyl group and a terminal thiol, makes it a valuable building block for the development of functionalized polymers and ligands. Researchers utilize this compound to introduce sulfur-containing moieties into complex molecules, facilitating studies on novel metal-chelating agents and catalysts. The steric environment provided by the 2-methyloxan-2-yl group can be exploited to influence the kinetics and stereoselectivity of thiol-ene reactions and other radical-based processes, offering a pathway to create materials with tailored properties. Furthermore, its potential application extends to the surface functionalization of nanoparticles, where the thiol group provides a stable anchor to metal surfaces, and the oxane ring can be used to modulate solubility and interfacial interactions. This makes this compound a versatile reagent for investigations in supramolecular chemistry and the development of new sensor platforms.

Properties

CAS No.

2172115-07-8

Molecular Formula

C7H14OS

Molecular Weight

146.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyloxan-2-yl)methanethiol typically involves the reaction of 2-methyloxan with methanethiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

(2-methyloxan-2-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-methyloxan-2-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox reactions.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2-methyloxan-2-yl)methanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between (2-methyloxan-2-yl)methanethiol and structurally or functionally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Environmental Role Toxicity/Stability Insights
This compound C₇H₁₄OS 146.25 (calculated) Thiol (-SH), cyclic ether Not studied in provided literature Steric hindrance may reduce reactivity
Methanethiol (CH₃SH) CH₄S 48.11 Thiol (-SH) Sulfur cycle intermediate; cheese flavor precursor Inhibits methane oxidation in methanotrophs
Dimethyl disulfide (DMDS) C₂H₆S₂ 94.20 Disulfide (-S-S-) Formed via methanethiol oxidation Less toxic than methanethiol
Methyl 2-hexenoate C₇H₁₂O₂ 128.17 Ester Industrial solvent (unrelated to thiols) Low acute toxicity

Reactivity and Metabolic Pathways

  • Methanethiol: Oxidized by methanotrophs (e.g., Methylacidiphilum fumariolicum) via the mtoX gene-encoded enzyme to H₂S, which is further metabolized . Inhibits methane oxidation at concentrations >15 µM, necessitating detoxification .
  • No direct evidence of microbial processing exists in the provided literature.

Analytical Methods

  • Methanethiol in blood is quantified via gas chromatography with zinc reduction, achieving sensitivity to pmol/mL levels .
  • For this compound, similar chromatographic methods may apply, but derivatization steps might be required due to lower volatility from the oxane group.

Environmental and Health Impacts

  • Methanethiol is linked to hepatic coma in humans (blood levels 4–5× normal) .
  • The target compound’s larger structure may impede absorption, reducing acute toxicity but increasing persistence in environmental matrices.

Research Findings and Gaps

  • Key Insights from Evidence: Methanethiol’s role in sulfur cycling and its inhibition of methanotrophy highlight the importance of thiol detoxification in microbial ecosystems . Enzymatic pathways (e.g., methionine-γ-lyase) for methanethiol synthesis in Brevibacterium suggest niche-specific metabolic adaptations .
  • Unanswered Questions: No data exist on this compound’s enzymatic degradation, environmental fate, or industrial applications. Comparative studies on thiols with cyclic substituents are needed to elucidate structure-activity relationships.

Q & A

Q. What are the optimal catalytic conditions for synthesizing (2-methyloxan-2-yl)methanethiol?

The synthesis of thiol derivatives like this compound often involves acid-base catalysts. For methanethiol analogs, studies show that alkali metal-promoted catalysts (e.g., K₂WO₄/alumina) enhance selectivity but reduce methanol conversion rates . To adapt this:

  • Use controlled temperatures (e.g., 300–360°C) and inert solvents (e.g., toluene) to stabilize the thiol group.
  • Optimize catalyst basicity by doping with K⁺ or Na⁺ to balance selectivity and activity .
  • Monitor reaction progress via gas chromatography to detect intermediates like dimethyl sulfide, which may form under overly acidic conditions .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • NMR spectroscopy : Analyze the δ 1.3–1.7 ppm region for methyl groups on the oxane ring and δ 2.5–3.0 ppm for the methanethiol (-CH₂SH) moiety. Compare with analogous compounds like benzimidazole-derived thiols .
  • IR spectroscopy : Identify S-H stretches near 2550–2600 cm⁻¹ and C-O-C vibrations (oxane ring) at 1100–1250 cm⁻¹ .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~146) and fragmentation patterns .

Advanced Research Questions

Q. What computational methods resolve contradictions in the conformational stability of this compound?

Conformational studies of methanethiol clusters highlight discrepancies between predicted and experimental structures. For this compound:

  • Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and augmented basis sets (e.g., aug-cc-pVTZ) to model steric effects from the 2-methyloxane ring .
  • Compare rotational constants and dipole moments with microwave spectroscopy data to validate minima .
  • Address discrepancies by re-evaluating van der Waals interactions, which are critical in thiol clustering .

Q. How does this compound interact with biological targets, and what experimental designs elucidate its mechanism?

Thiol-containing compounds often inhibit enzymes via covalent binding. To study this:

  • Enzyme inhibition assays : Incubate the compound with target enzymes (e.g., proteases) and measure activity loss using fluorogenic substrates. Include controls with thiol-blocking agents (e.g., iodoacetamide) to confirm specificity .
  • X-ray crystallography : Co-crystallize the compound with enzymes to visualize binding at active sites, noting interactions like hydrogen bonds with the oxane oxygen .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. What role might this compound play in atmospheric chemistry, and how can its environmental impact be modeled?

Methanethiol derivatives contribute to sulfur aerosol formation, influencing climate regulation. To assess environmental impact:

  • Global emission modeling : Integrate oceanographic data (e.g., methanethiol concentrations) with satellite-derived atmospheric sulfur maps, adjusting for the compound’s volatility and oxidation pathways .
  • Laboratory photolysis studies : Expose the compound to UV light and quantify degradation products (e.g., SO₂) using gas chromatography-mass spectrometry (GC-MS) .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on catalytic efficiency versus selectivity in thiol synthesis?

  • Contradiction : Strongly acidic catalysts (e.g., H-ZSM-5) show high methanol conversion but low thiol selectivity, while basic catalysts (e.g., K₂WO₄) exhibit the inverse .
  • Resolution :

Use bifunctional catalysts (e.g., acid-base pairs on mesoporous silica) to balance activation of methanol and H₂S .

Conduct kinetic isotope experiments (e.g., D/H substitution in methanol) to identify rate-limiting steps influenced by acid-base properties .

Apply in situ FTIR to monitor surface intermediates and adjust catalyst composition dynamically .

Methodological Tables

Technique Application Key Parameters Reference
DFT with aug-cc-pVTZConformational stability of thiol derivativesGibbs free energy, dipole moments
GC-MSQuantification of atmospheric degradation productsRetention time, m/z 64 (SO₂)
X-ray crystallographyEnzyme-thiol interaction mappingResolution ≤ 2.0 Å, R-factor ≤ 0.20

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